molecular formula C4H4N2O3 B055958 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde 2-oxide CAS No. 123953-17-3

4-Methyl-1,2,5-oxadiazole-3-carbaldehyde 2-oxide

Katalognummer: B055958
CAS-Nummer: 123953-17-3
Molekulargewicht: 128.09 g/mol
InChI-Schlüssel: MCZSGNOJDWUMAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Formyl-4-methylfurazan 2-oxide is an organic compound with the molecular formula C4H4N2O3 It is a derivative of furazan, a five-membered aromatic ring containing nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-methylfurazan 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable nitrile oxides with aldehydes. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of 3-Formyl-4-methylfurazan 2-oxide may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Formyl-4-methylfurazan 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield higher oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted furazan derivatives.

Wissenschaftliche Forschungsanwendungen

3-Formyl-4-methylfurazan 2-oxide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 3-Formyl-4-methylfurazan 2-oxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Formyl-4-nitrofurazan
  • 4-Methyl-3-nitrofurazan
  • 3,4-Dimethylfurazan

Uniqueness

3-Formyl-4-methylfurazan 2-oxide is unique due to its specific functional groups and structural features, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

123953-17-3

Molekularformel

C4H4N2O3

Molekulargewicht

128.09 g/mol

IUPAC-Name

4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde

InChI

InChI=1S/C4H4N2O3/c1-3-4(2-7)6(8)9-5-3/h2H,1H3

InChI-Schlüssel

MCZSGNOJDWUMAO-UHFFFAOYSA-N

SMILES

CC1=NO[N+](=C1C=O)[O-]

Kanonische SMILES

CC1=NO[N+](=C1C=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.